molecular formula C11H14O3 B2540874 Ethyl 5-oxo-1,2,3,3A,4,5-hexahydropentalene-3A-carboxylate CAS No. 65898-66-0

Ethyl 5-oxo-1,2,3,3A,4,5-hexahydropentalene-3A-carboxylate

Cat. No.: B2540874
CAS No.: 65898-66-0
M. Wt: 194.23
InChI Key: HEGJRWMOGYDXCD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-oxo-1,2,3,3A,4,5-hexahydropentalene-3A-carboxylate typically involves the reaction of ethyl acetoacetate with cyclopentadiene in the presence of a catalyst. The reaction conditions often include a temperature range of 0-50°C and a reaction time of 2-6 hours . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with automated control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-1,2,3,3A,4,5-hexahydropentalene-3A-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-1,2,3,3A,4,5-hexahydropentalene-3A-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can lead to changes in metabolic pathways or cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-oxo-1,2,3,3A,4,5-hexahydropentalene-3A-carboxylate is unique due to its specific ring structure and functional groups, which provide distinct reactivity and interaction profiles compared to similar compounds. Its versatility as a building block and its ability to undergo various chemical transformations make it a valuable compound in research and industrial applications .

Properties

IUPAC Name

ethyl 5-oxo-1,2,3,4-tetrahydropentalene-3a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-14-10(13)11-5-3-4-8(11)6-9(12)7-11/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGJRWMOGYDXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCC1=CC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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